molecular formula C10H4Cl3NO2 B6346203 5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188087-52-6

5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346203
CAS No.: 1188087-52-6
M. Wt: 276.5 g/mol
InChI Key: JUQMNCPQTHYNPA-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring and an oxazole ring with an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 3,5-dichlorobenzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring. The final step involves the oxidation of the intermediate to introduce the aldehyde functional group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro-substituted phenyl ring and oxazole ring contribute to its overall chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring instead of an oxazole ring.

    5-Chloro-3-(3,5-dichlorophenyl)benzoic acid: Similar structure but with a benzoic acid group instead of an oxazole ring.

Uniqueness

5-Chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to the presence of both an oxazole ring and an aldehyde functional group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

5-chloro-3-(3,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-6-1-5(2-7(12)3-6)9-8(4-15)10(13)16-14-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMNCPQTHYNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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